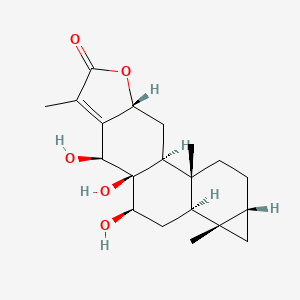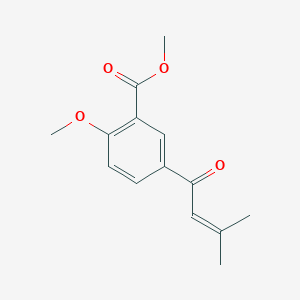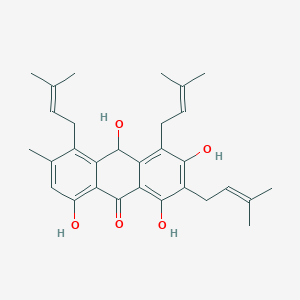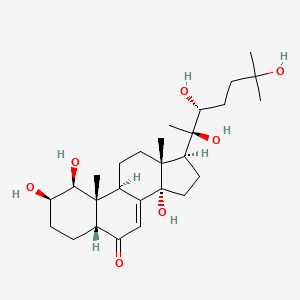
3-Deoxy-1beta,20-dihydroxyecdysone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-1beta,20-dihydroxyecdysone is a natural product found in Diploclisia glaucescens with data available.
Aplicaciones Científicas De Investigación
Biosynthesis in Ajuga Hairy Roots
Hairy roots of Ajuga reptans var. atropurpurea have shown the biosynthesis of several sterols and ecdysteroids, including 20-hydroxyecdysone and other related compounds. Detailed studies into the biosynthesis pathways have revealed the metabolic correlations and specific steps involved in the transformation of cholesterol into these ecdysteroids. This research provides insight into the unique pathways plants use for synthesizing these compounds and their potential applications in understanding steroid metabolism (Fujimoto et al., 2000).
Reproductive and Developmental Effects of Endocrine Disrupters
Studies on aquatic invertebrates, particularly crustaceans, have explored the effects of endocrine disrupting chemicals (EDCs), including ecdysteroids like 20-hydroxyecdysone. These studies help in understanding the vulnerability of aquatic invertebrates to EDCs and the potential environmental impact of these substances. The research has led to insights into the effects of these compounds on the development and reproduction of these organisms, providing a framework for understanding the broader implications of ecdysteroids in the environment (Hutchinson, 2002).
Metabolism Enhancing Properties of Phytoecdysteroids
Phytoecdysteroids, including 20-hydroxyecdysone, have been studied for their potential metabolism-enhancing properties. These compounds, found in certain plants, have shown a range of biological activities, including anabolic, cholesterol-lowering, and antiglycaemic effects. Research in this field aims at understanding these effects better and exploring the potential of these natural compounds as therapeutic agents with a higher safety margin compared to synthetic steroids (Mansury et al., 2010).
Propiedades
Fórmula molecular |
C27H44O7 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(1S,2R,5R,9R,10R,13R,14S,17S)-1,2,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)11-10-21(30)26(5,33)20-9-13-27(34)17-14-19(29)16-6-7-18(28)22(31)25(16,4)15(17)8-12-24(20,27)3/h14-16,18,20-22,28,30-34H,6-13H2,1-5H3/t15-,16-,18+,20-,21+,22+,24+,25+,26+,27+/m0/s1 |
Clave InChI |
RWIUQUIFSRGGMV-KSEYKKGQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H](CC4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
SMILES canónico |
CC12CCC3C(=CC(=O)C4C3(C(C(CC4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Sinónimos |
3-deoxy-1,20-dihydroxyecdysone 3-deoxy-1beta,20-dihydroxyecdysone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




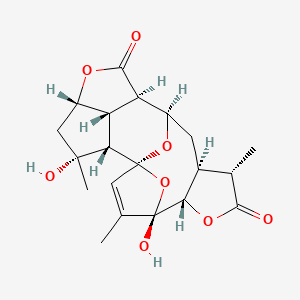

![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)
![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)
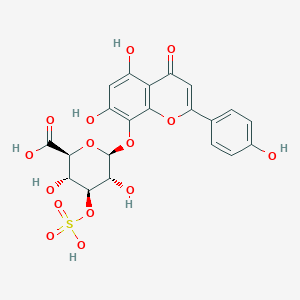


![methyl N-[(1S)-1-[[(1R,3S,4S)-3-hydroxy-4-[[(2S)-2-[3-[[6-(1-hydroxy-1-methyl-ethyl)-2-pyridyl]methyl]-2-oxo-imidazolidin-1-yl]-3,3-dimethyl-butanoyl]amino]-5-phenyl-1-[[4-(2-pyridyl)phenyl]methyl]pentyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1251503.png)

